N-butylguanidine
Overview
Description
N-butylguanidine is an organic compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylguanidine can be synthesized through several methods. One common approach involves the reaction of butylamine with cyanamide, followed by hydrolysis to yield this compound. Another method includes the use of S-methylisothiourea as a guanylating agent, reacting with butylamine under mild conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where butylamine and cyanamide are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to hydrolysis and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-butylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
Scientific Research Applications
N-butylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives.
Biology: this compound is studied for its potential as a DNA minor groove binder, which can influence gene expression.
Medicine: Research is ongoing to explore its potential as a kinase inhibitor, which could have implications in cancer therapy.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
N-butylguanidine exerts its effects primarily through its ability to form hydrogen bonds and its high basicity. These properties allow it to interact with various molecular targets, such as DNA and proteins. In biological systems, this compound can bind to the minor groove of DNA, influencing gene expression. It can also inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
- N-methylguanidine
- N-ethylguanidine
- N-propylguanidine
Comparison
N-butylguanidine is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group increases the hydrophobicity of the compound, which can influence its interaction with biological molecules and its solubility in various solvents .
Properties
IUPAC Name |
2-butylguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBIHLHAGNJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276767 | |
Record name | 2-butylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-69-1 | |
Record name | 2-butylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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